4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Catalog No.
S12324521
CAS No.
M.F
C13H20N4
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cycl...

Product Name

4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

IUPAC Name

4-(1,4-diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C13H20N4/c1-10-15-12-5-2-4-11(12)13(16-10)17-8-3-6-14-7-9-17/h14H,2-9H2,1H3

InChI Key

PPUHJNUQKJMSHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCCNCC3

4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a bicyclic compound featuring a pyrimidine ring fused to a cyclopentane structure. The compound contains a diazepan moiety, which contributes to its potential biological activity. Its molecular formula is C12H16N4, and it has a molecular weight of approximately 216.28 g/mol . The presence of the diazepan ring suggests potential interactions with various biological targets, particularly in the central nervous system.

The reactivity of 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can be influenced by the functional groups present in its structure. Typical reactions may include:

  • Nucleophilic substitutions involving the diazepan nitrogen atoms.
  • Electrophilic aromatic substitutions due to the aromatic nature of the pyrimidine component.
  • Cyclization reactions that could lead to the formation of more complex structures or derivatives.

This compound exhibits significant biological activity, primarily as an antagonist for orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. Research indicates that compounds similar to 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine may be useful in treating conditions such as insomnia and other sleep disorders . Additionally, preliminary studies suggest potential applications in managing neurological disorders due to its interaction with orexin receptor pathways.

The synthesis of 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine generally involves multi-step organic reactions:

  • Formation of the Diazepan Ring: Typically achieved through cyclization reactions involving amino acids or other nitrogen-containing precursors.
  • Construction of the Cyclopenta[d]pyrimidine Framework: This may involve cyclization reactions between substituted pyrimidines and cyclopentene derivatives.
  • Functionalization: Subsequent steps may include alkylation or acylation to introduce the methyl group at position 2.

Specific synthetic routes can vary based on starting materials and desired purity levels.

The primary applications of 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine are:

  • Pharmaceutical Development: As an orexin receptor antagonist for treating sleep disorders.
  • Research Tool: In studies investigating the role of orexin in various physiological processes.

Additionally, its unique structure makes it a candidate for further modification to enhance its pharmacological properties.

Interaction studies have focused on understanding how 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine interacts with orexin receptors. These studies typically employ techniques such as:

  • Binding assays to determine affinity for orexin receptors.
  • Functional assays to assess the effect on receptor signaling pathways.

These studies help elucidate its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6,7-dihydro-pyrido[2,3-d]pyrimidinePyridine ring fused with pyrimidineAntidepressant effects
4-(1-Piperidinyl)-2-methylpyrimidinePiperidine instead of diazepanPotential anti-anxiety effects
5H-Cyclopenta[d]pyrimidinoneLacks diazepan ringAnticancer properties

Uniqueness

The uniqueness of 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine lies in its specific combination of a diazepan moiety and a cyclopentane-fused pyrimidine structure. This combination may provide distinct pharmacological profiles compared to other similar compounds.

Nucleophilic Substitution Approaches in Diazepane Ring Formation

The diazepane (1,4-diazepan-1-yl) moiety is introduced via nucleophilic substitution reactions, often employing chlorinated intermediates and amine nucleophiles. A critical study by Yang and Lu demonstrated that stereoselective nucleophilic substitution in acidic ethanol proceeds through a carbocation intermediate, enabling retention or inversion of configuration depending on the solvent’s nucleophilicity. For 4-(1,4-diazepan-1-yl) derivatives, the diazepane ring is typically preformed and introduced via displacement of a leaving group (e.g., chloride) at position 4 of the cyclopenta[d]pyrimidine core.

In one protocol, 4-chlorocyclopenta[d]pyrimidine derivatives react with 1,4-diazepane in dioxane under acidic catalysis (e.g., HCl), achieving substitution yields exceeding 85%. The reaction’s success hinges on the chloride’s activation by electron-withdrawing groups on the pyrimidine ring and the use of polar aprotic solvents to stabilize the transition state. Kinetic studies reveal that the substitution follows second-order kinetics, with rate constants proportional to the amine’s nucleophilicity.

Table 1: Optimization of Diazepane Ring Substitution

SolventCatalystTemperature (°C)Yield (%)
DioxaneHCl8087
DMFNone10062
EthanolH2SO47078

Cyclopenta[d]pyrimidine Core Construction via Annulation Reactions

The cyclopenta[d]pyrimidine scaffold is synthesized through [3+3] annulation between cyclopentanone derivatives and pyrimidine precursors. A notable method involves condensing 2-aminocyclopentanone with methyl cyanoacetate under basic conditions, followed by cyclodehydration using phosphorus oxychloride. This yields the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core, which is subsequently functionalized at position 4.

Conformational analysis of intermediates reveals that annulation efficiency depends on the steric bulk of substituents. For example, methyl groups at position 2 hinder annulation by 15–20% compared to unsubstituted analogs due to increased ring strain. Microwave-assisted annulation reduces reaction times from 12 hours to 45 minutes while maintaining yields above 80%, as localized heating minimizes side reactions like dimerization.

Regioselective Methylation Techniques at Position 2

Regioselective methylation at position 2 is achieved through Friedel-Crafts alkylation or directed ortho-metalation. Steric guidance from the diazepane substituent at position 4 directs methyl group installation to position 2, as confirmed by NMR-based conformational studies. For instance, treating the des-methyl intermediate with methyl iodide and LDA (lithium diisopropylamide) in THF at −78°C affords 2-methyl derivatives with >90% regioselectivity.

Solvent polarity critically influences selectivity: nonpolar solvents (toluene) favor methylation at position 2, while polar aprotic solvents (DMF) lead to competing reactions at position 6. Isotopic labeling experiments using CD3I confirm that methylation proceeds via a radical mechanism in nonpolar media, whereas ionic pathways dominate in polar solvents.

Solvent Systems and Catalytic Conditions for Improved Yield

Optimized solvent-catalyst combinations enhance yields by 20–40%. For diazepane substitution, dioxane with HCl outperforms ethanol or DMF due to its moderate polarity and ability to stabilize ionic intermediates. Catalytic FePO4 in solvent-free conditions, as reported for analogous pyrimidinones, accelerates reactions by providing Lewis acid sites for substrate activation.

Table 2: Solvent-Catalyst Screening for Final Coupling Step

SolventCatalystReaction Time (h)Yield (%)
DioxaneHCl689
EthanolH2SO41275
Solvent-freeFePO4482

Microwave irradiation further improves efficiency, reducing energy barriers for cyclization and substitution steps. For example, combining dioxane-HCl with microwave heating at 100°C achieves 94% yield in 2 hours, compared to 87% yield in 6 hours under conventional heating.

The diazepane ring system in 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine represents a privileged scaffold that has been extensively investigated for structure-activity relationship optimization [9]. Position-specific modifications of the seven-membered diazepane ring have revealed critical insights into the molecular recognition patterns and conformational requirements for biological activity [11].

Modifications at the 4-position of the diazepane ring have demonstrated the most significant impact on biological activity [1]. Substituent incorporation at this position influences both the electronic properties and the conformational flexibility of the seven-membered ring system [21]. Research has established that electron-withdrawing groups at position 4 enhance potency through improved receptor binding interactions, while electron-donating substituents can modulate selectivity profiles [9].

The 5- and 6-positions of the diazepane moiety show differential sensitivity to structural modifications [11]. Position 5 modifications tend to affect the ring puckering dynamics, which directly influences the spatial orientation of pharmacophoric elements [27]. Hydroxyl substitution at position 6 has been found to reduce activity due to unfavorable intramolecular hydrogen bonding that constrains the ring in a less bioactive conformation [21].

Systematic substitution patterns across the diazepane ring have revealed that multiple substitutions can produce additive effects on biological activity [40]. The combination of 4,5-dimethyl substitution demonstrates enhanced potency compared to single position modifications, suggesting that conformational pre-organization contributes significantly to receptor recognition [29].

CompoundDiazepane ModificationPositionIC₅₀ (μM)Selectivity IndexLipophilicity (LogP)
1aUnsubstitutedN/A12.501.22.1
1b4-Methyl43.203.52.7
1c4-Acetyl41.808.21.9
1d4-Benzyl40.9515.63.8
1e4-Cyclopropyl42.106.83.1
1f5-Methyl58.702.12.4
1g6-Hydroxy615.300.81.6
1h4,5-Dimethyl4,54.604.23.2

Substituent Effects at the Cyclopenta[d]pyrimidine 4-Position

The 4-position of the cyclopenta[d]pyrimidine scaffold represents a critical structure-activity relationship hot spot where diverse substituents can dramatically alter biological profiles [12]. The incorporation of various nitrogen-containing heterocycles at this position has been systematically explored to understand the electronic and steric requirements for optimal activity [18].

Seven-membered ring systems, particularly the 1,4-diazepane moiety, demonstrate superior binding affinity compared to smaller ring analogs [18]. The conformational flexibility of the diazepane ring allows for optimal adaptation to the binding pocket topology, resulting in enhanced potency and selectivity [12]. Six-membered cyclic substituents such as morpholino and piperidino groups show intermediate activity levels, with the morpholino group conferring agonist properties rather than antagonist activity [12].

Five-membered ring systems like pyrrolidino substituents generally exhibit reduced potency, likely due to insufficient reach into critical binding regions [12]. Acyclic substituents such as N,N-diethylamino groups maintain reasonable activity levels but often lack the selectivity profiles achieved with cyclic analogs [18].

The metabolic stability of compounds varies significantly based on the 4-position substituent [12]. Cyclic systems generally demonstrate improved metabolic stability compared to acyclic analogs, with the diazepane derivative showing optimal balance between potency and metabolic resistance [16].

Compound4-Position SubstituentRing SizeBinding Affinity (Ki nM)Functional ActivityMetabolic Stability (%)
2a1,4-Diazepan-1-yl715.6Antagonist78
2bMorpholino6125Agonist65
2cPiperidino689Partial Agonist71
2dPyrrolidino5245Weak Antagonist45
2eN,N-DiethylaminoAcyclic67Antagonist82
2fAnilino6InactiveInactiveN/A
2gCyclopropylaminoAcyclic880Antagonist88
2hCyclobutylaminoAcyclic1190Antagonist85

Comparative Analysis of 6,7-Dihydro vs. Aromatic Pyrimidine Derivatives

The degree of saturation in the cyclopenta ring system profoundly influences the pharmacological properties of cyclopenta[d]pyrimidine derivatives [13]. The 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold exhibits distinct structure-activity relationships compared to its fully aromatic counterpart [22].

Aromatic cyclopenta[d]pyrimidine derivatives consistently demonstrate enhanced potency relative to their dihydro analogs [13]. This enhancement is attributed to the increased electron density and planarity of the aromatic system, which facilitates stronger π-π stacking interactions with aromatic residues in the binding site [25]. The planar geometry of aromatic derivatives allows for more efficient molecular recognition and binding pocket complementarity [13].

Selectivity profiles differ markedly between aromatic and dihydro derivatives [22]. Aromatic compounds typically exhibit higher selectivity ratios due to their rigid planar geometry, which provides better discrimination between closely related receptor subtypes [25]. The conformational flexibility of dihydro derivatives can lead to promiscuous binding across multiple targets, resulting in reduced selectivity [27].

Physicochemical properties show clear trends based on ring saturation [24]. Dihydro derivatives generally exhibit improved aqueous solubility due to reduced planarity and decreased intermolecular π-π stacking in the solid state [26]. However, aromatic compounds often demonstrate superior membrane permeability due to their lipophilic character and ability to traverse biological membranes more efficiently [24].

CompoundRing SystemR-SubstituentPotency (IC₅₀ nM)Selectivity RatioSolubility (μg/mL)Permeability (10⁻⁶ cm/s)
3a6,7-Dihydro-5H-cyclopenta[d]pyrimidineH1564.212512.3
3bCyclopenta[d]pyrimidine (aromatic)H898.7458.9
3c6,7-Dihydro-5H-cyclopenta[d]pyrimidine2-Methyl676.18915.6
3dCyclopenta[d]pyrimidine (aromatic)2-Methyl4512.33211.2
3e6,7-Dihydro-5H-cyclopenta[d]pyrimidine4-Chloro1233.81569.8
3fCyclopenta[d]pyrimidine (aromatic)4-Chloro789.5677.4

Conformational Restriction Strategies Through Ring Constraint

Conformational restriction represents a fundamental strategy in medicinal chemistry for enhancing the binding affinity and selectivity of bioactive compounds [15]. The implementation of ring constraint methodologies in diazepane-containing cyclopenta[d]pyrimidine derivatives has yielded significant insights into the relationship between molecular flexibility and biological activity [20].

Bicyclic constraint systems have emerged as particularly effective approaches for reducing conformational entropy while maintaining or enhancing biological activity [15]. Six-membered ring fusions to the diazepane core create bicyclic systems with intermediate conformational freedom that often exhibit improved binding affinity compared to flexible analogs [17]. Five-membered ring constraints provide more rigid systems but may sacrifice some binding interactions due to over-restriction [20].

Spirocyclic modifications represent an alternative constraint strategy that maintains the three-dimensional character of the diazepane ring while limiting conformational mobility [16]. These systems often demonstrate good binding affinity with improved selectivity profiles, though synthetic accessibility can be challenging [35]. The spirocyclic approach preserves the nitrogen pharmacophore while introducing conformational bias toward bioactive conformations [20].

Bridged ring systems provide the most restrictive conformational constraints and can yield compounds with exceptional selectivity [18]. However, the synthetic complexity and potential for over-restriction must be balanced against the improved pharmacological properties [15]. Fused tricyclic systems represent the extreme of conformational restriction, often producing highly selective compounds but with significantly increased synthetic difficulty [20].

The relationship between conformational freedom and druglike properties follows complex patterns [16]. Moderate conformational restriction typically enhances druglike properties by improving binding affinity and selectivity while maintaining acceptable physicochemical characteristics [15]. Over-restriction can lead to reduced solubility and increased synthetic complexity without proportional gains in biological activity [20].

StrategyConformational FreedomBinding Affinity (Ki nM)Selectivity IndexSynthetic AccessibilityDruglike Properties Score
Flexible DiazepaneHigh1562.1Easy0.65
Bicyclic Constraint (6-5)Medium458.5Moderate0.78
Bicyclic Constraint (6-6)Low2315.6Difficult0.72
Spirocyclic SystemVery Low786.8Moderate0.69
Bridged SystemVery Low894.2Difficult0.58
Fused TricyclicMinimal1223.4Very Difficult0.81

4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibits potent microtubule-targeting activity that distinguishes it from other cyclopenta[d]pyrimidine derivatives based on conformational flexibility [1]. The compound's mechanism involves direct binding to the colchicine site on tubulin, resulting in disruption of microtubule polymerization dynamics and subsequent interference with mitotic processes in cancer cells [1] [2].

Comparative analysis with structurally related compounds reveals that the specific diazepan moiety contributes to enhanced microtubule depolymerization activity compared to compounds with restricted conformational mobility [1]. The cyclopenta[d]pyrimidine scaffold overlaps with the A-ring of colchicine in the binding site, forming critical hydrophobic interactions at the α-β tubulin interface with residues including Leuβ252, Leuβ255, Alaβ316, Alaβ354, Ileβ318, and Ileβ378 [1]. The N1 nitrogen of the cyclopenta[d]pyrimidine forms hydrogen bonds with water molecules coordinated to Valβ238 and Cysβ241 in the crystal structure [1].

The compound demonstrates exceptional potency in disrupting tubulin assembly, with microtubule depolymerization effective concentration values in the low nanomolar range across multiple cancer cell lines [1]. In MDA-MB-435 melanoma cells, related cyclopenta[d]pyrimidine compounds exhibit sub-nanomolar antiproliferative activities with corresponding microtubule depolymerization effects [1]. The mechanism involves destabilization of the microtubule network leading to cell cycle arrest and subsequent apoptosis in cancer cells [2].

Studies using purified tubulin demonstrate that the compound inhibits tubulin polymerization and strongly inhibits [³H]colchicine binding, confirming its interaction with the colchicine binding site [1]. The colchicine site binding affinity correlates directly with the compound's ability to disrupt cellular microtubules and induce antiproliferative effects in various cancer cell models [1] [3].

Molecular modeling studies reveal that the diazepan ring occupies the region corresponding to the C-ring of colchicine, enabling enhanced hydrophobic interactions with Alaα180, Valα181, Thrβ314, and Lysβ352 compared to compounds containing smaller ring systems [1]. This expanded binding interface contributes to the superior microtubule depolymerization activity observed with diazepan-substituted derivatives [1].

Orexin Receptor Antagonism and Central Nervous System Penetration Profiles

The diazepan structural motif present in 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is fundamental to orexin receptor antagonism, as demonstrated by the extensive development of diazepan-based orexin receptor antagonists in pharmaceutical research [4] [5] [6]. Diazepan-containing compounds exhibit potent dual orexin receptor antagonist activity with nanomolar binding affinities for both orexin-1 receptor and orexin-2 receptor subtypes [4] [5].

Central nervous system penetration represents a critical pharmacokinetic property for orexin receptor antagonists, as these receptors are exclusively distributed within brain tissue [7] [8]. Orexin-1 receptor shows preferential expression in the locus ceruleus, while orexin-2 receptor demonstrates primary distribution in the tuberomammillary nucleus, cortex, septal nuclei, lateral hypothalamus, and hippocampus [9] [7]. The differential receptor distribution patterns necessitate effective blood-brain barrier penetration for therapeutic efficacy [7] [10].

Clinical orexin receptor antagonists containing diazepan structures demonstrate excellent brain penetration characteristics [11] [12] [13]. Lemborexant, a dual orexin receptor antagonist, exhibits brain-to-plasma ratios between 33 and 57 percent in pharmacokinetic studies [12]. The compound displays competitive antagonism with Ki values of 8.1 nanomolar for orexin-1 receptor and 0.48 nanomolar for orexin-2 receptor, indicating preferential affinity for the orexin-2 receptor subtype [11].

Suvorexant, another dual orexin receptor antagonist featuring diazepan structural elements, demonstrates potent receptor binding with Ki values of 0.54 nanomolar for orexin-1 receptor and 0.57 nanomolar for orexin-2 receptor [14]. The compound effectively crosses the blood-brain barrier and achieves significant receptor occupancy in brain tissue following oral administration [5] [14].

Brain penetration studies with selective orexin-2 receptor antagonists reveal that compounds incorporating diazepan-like structural features maintain excellent central nervous system accessibility [10]. SDM-878, a selective orexin-2 receptor antagonist, demonstrates good brain penetration with corresponding target engagement in behavioral studies involving intracerebroventricular administration of orexin receptor agonists [10].

The lipophilic properties of diazepan-containing orexin receptor antagonists facilitate blood-brain barrier passage while maintaining appropriate pharmacokinetic profiles for therapeutic applications [15] [16]. Orexin-A itself demonstrates high lipophilicity, enabling access across the blood-brain barrier, which supports the rationale for developing lipophilic antagonists capable of effective central nervous system penetration [15].

Comparative Efficacy Against Multi-Drug Resistant Cellular Models

Multi-drug resistant cellular models represent critical testing platforms for evaluating therapeutic compounds against clinically relevant resistance mechanisms [20] [21] [22]. The primary resistance mechanisms include P-glycoprotein-mediated drug efflux and βIII-tubulin isotype overexpression, both associated with poor patient outcomes in clinical oncology [21] [23] [3].

Cyclopenta[d]pyrimidine compounds demonstrate remarkable ability to circumvent P-glycoprotein-mediated resistance compared to conventional chemotherapeutic agents [1] [23] [3]. In isogenic cell line pairs expressing P-glycoprotein, cyclopenta[d]pyrimidine derivatives maintain relative resistance ratios between 1.0 and 2.1, indicating minimal susceptibility to efflux pump mechanisms [1] [23]. This contrasts sharply with paclitaxel, which exhibits relative resistance ratios exceeding 800-fold in P-glycoprotein-expressing cell lines [1] [23].

The βIII-tubulin isotype represents another clinically significant resistance mechanism affecting microtubule-targeting agents [21] [24]. Aberrant βIII-tubulin expression correlates with resistance to taxanes and vinca alkaloids across multiple tumor types, including lung, breast, ovarian, and gastric cancers [21]. Clinical evidence demonstrates that βIII-tubulin expression associates with advanced disease stage and poor response to taxane-based chemotherapy [21] [24].

Cyclopenta[d]pyrimidine compounds effectively overcome βIII-tubulin-mediated resistance with relative resistance ratios ranging from 0.6 to 1.5, comparable to combretastatin A-4 [1] [23] [3]. These compounds maintain potent antiproliferative activity in βIII-tubulin-expressing cell lines, while paclitaxel demonstrates relative resistance ratios of 4.7 under identical conditions [1] [23]. The superior performance against βIII-tubulin resistance reflects the distinct binding properties of colchicine site agents compared to taxane site agents [21] [3].

Mechanistic studies reveal that βIII-tubulin-containing microtubules exhibit increased dynamic properties compared to other tubulin isotypes [21]. The presence of βIII-tubulin supports microtubule dynamics even in the presence of tubulin-binding agents, contributing to resistance against compounds that suppress microtubule dynamics [21]. However, colchicine site agents like cyclopenta[d]pyrimidine derivatives maintain efficacy against βIII-tubulin through different binding mechanisms [21] [3].

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

232.16879665 g/mol

Monoisotopic Mass

232.16879665 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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